(5-Methoxy-1-methyl-1H-indol-3-yl)methanol
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Overview
Description
(5-Methoxy-1-methyl-1H-indol-3-yl)methanol: is an organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by a methoxy group at the 5-position, a methyl group at the 1-position, and a methanol group at the 3-position of the indole ring
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular functions . The interaction often involves binding to the target receptor, which can trigger a cascade of biochemical reactions within the cell.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways can lead to various downstream effects, including the regulation of inflammation, viral replication, cancer cell proliferation, and more .
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxy-1-methyl-1H-indol-3-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole nucleus, which can be derived from various precursors such as aniline derivatives.
Methylation: The methyl group at the 1-position is introduced using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalysts: Use of efficient catalysts to speed up the reactions.
Reaction Conditions: Controlled temperature and pressure to maximize the efficiency of each step.
Purification: Techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(5-Methoxy-1-methyl-1H-indol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the methoxy group or to convert the methanol group to a methyl group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Formation of (5-Methoxy-1-methyl-1H-indol-3-yl)carboxylic acid.
Reduction: Formation of 5-Methoxy-1-methylindole.
Substitution: Formation of 2-bromo-5-methoxy-1-methyl-1H-indol-3-yl)methanol.
Scientific Research Applications
(5-Methoxy-1-methyl-1H-indol-3-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features but different functional groups.
5-Methoxy-2-methyl-3-indoleacetic acid: Another indole derivative with a methoxy group at the 5-position and a carboxylic acid group at the 3-position.
Uniqueness
(5-Methoxy-1-methyl-1H-indol-3-yl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methanol group at the 3-position and methoxy group at the 5-position make it a versatile compound for various applications.
Properties
IUPAC Name |
(5-methoxy-1-methylindol-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-12-6-8(7-13)10-5-9(14-2)3-4-11(10)12/h3-6,13H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFQDLZHDCWLFEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)OC)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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